molecular formula C25H26N6O3 B2578380 3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1189659-91-3

3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one

Cat. No. B2578380
CAS RN: 1189659-91-3
M. Wt: 458.522
InChI Key: VBBJTTVUGBBQGR-UHFFFAOYSA-N
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Description

3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C25H26N6O3 and its molecular weight is 458.522. The purity is usually 95%.
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Scientific Research Applications

Androgen Receptor Downregulator for Prostate Cancer

  • Bradbury et al. (2013) developed a clinical candidate, AZD3514, which is an androgen receptor downregulator. This compound is being evaluated for treating castrate-resistant prostate cancer (Bradbury et al., 2013).

Adenosine A2a Receptor Antagonist

  • Peng et al. (2005) synthesized piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines, demonstrating moderate adenosine A2a receptor binding affinity and selectivity (Peng et al., 2005).

Anti-Diabetic Drugs

  • Bindu et al. (2019) synthesized a family of 12 triazolo-pyridazine-6-yl-substituted piperazines, showing potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu et al., 2019).

Antiproliferative Activity

  • Ilić et al. (2011) prepared a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, finding them to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antimicrobial and Analgesic Activity

  • Ravindra et al. (2008) synthesized compounds including triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1‐b]furan, which were evaluated for antimicrobial and analgesic activity (Ravindra et al., 2008).

Antihistaminic Activity and Eosinophil Infiltration Inhibitors

  • Gyoten et al. (2003) synthesized [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, finding them effective as antihistaminic agents and inhibitors of eosinophil infiltration (Gyoten et al., 2003).

Antiviral and HIV Inhibitors

  • Khan et al. (2014) synthesized new triazolothiadiazole and triazolothiadiazine derivatives, showing potential as kinesin Eg5 and HIV inhibitors (Khan et al., 2014).

Synthesis and Structural Analysis

  • Sallam et al. (2021) focused on the synthesis and structure analysis of pyridazine analogs, important in medicinal chemistry, through various spectroscopic and X-ray crystallography techniques (Sallam et al., 2021).

Antimicrobial Evaluation

  • Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against various strains (Patil et al., 2021).

properties

IUPAC Name

3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-17-5-6-19(16-18(17)2)20-7-8-22-26-27-23(31(22)28-20)9-10-24(32)29-11-13-30(14-12-29)25(33)21-4-3-15-34-21/h3-8,15-16H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBJTTVUGBBQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C(=O)C5=CC=CO5)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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